This compound is identified by its CAS number 1239772-84-9 and is categorized under the broader class of indazole derivatives. Indazoles are known for their diverse pharmacological properties, making them significant in medicinal chemistry. The specific structure of 4-(3-oxo-2,3-dihydro-1H-indazol-2-yl)butanoic acid suggests potential applications in drug design and development due to its ability to interact with various biological systems .
The synthesis of 4-(3-oxo-2,3-dihydro-1H-indazol-2-yl)butanoic acid can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. One common approach includes the condensation of an indazole derivative with a butanoic acid derivative.
For example, one synthesis method involves:
4-(3-oxo-2,3-dihydro-1H-indazol-2-yl)butanoic acid can participate in various chemical reactions due to its functional groups:
These reactions are vital for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 4-(3-oxo-2,3-dihydro-1H-indazol-2-yl)butanoic acid is primarily related to its interaction with biological targets such as enzymes or receptors.
The physical and chemical properties of 4-(3-oxo-2,3-dihydro-1H-indazol-2-yl)butanoic acid include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 220.22 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Specific range varies |
These properties influence its behavior in biological systems and its suitability for various applications .
4-(3-oxo-2,3-dihydro-1H-indazol-2-yl)butanoic acid has several scientific applications:
The synthesis of 4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid exemplifies modern advances in heterocyclic-conjugate chemistry. A primary route involves the alkylation of 1H-indazol-3(2H)-one with ethyl 4-bromobutanoate, followed by alkaline hydrolysis. This method yields the target compound with high regioselectivity at the indazole nitrogen (N2 position), leveraging the nucleophilic character of the indazolone anion [5]. Alternative approaches include photochemical decarboxylative coupling using Fe(III) catalysts, where carboxylic acid precursors undergo radical formation under visible light, enabling C–N bond formation with the indazole core. This method eliminates the need for prefunctionalized redox-active esters, enhancing atom economy [3].
A zinc-mediated Reformatsky reaction has also been documented for analogous butanoic acid conjugates. For example, 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid synthesis employs zinc to couple α-bromoesters with nitriles, followed by hydrolysis [4]. Adapting this to indazole systems could streamline access to γ-ketoacid derivatives. Key synthetic routes are compared below:
Table 1: Synthetic Methods for Indazole-Butanoic Acid Conjugates
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
N-Alkylation | Ethyl 4-bromobutanoate, K₂CO₃, DMF; hydrolysis | 75–85 | High N2 regioselectivity |
Fe(III)-mediated decarboxylation | FeCl₃, visible light, ambient temperature | 60–88 | No redox-active esters required |
Zinc-mediated coupling | Zn, THF; NaOH/HCl workup | 80–92 | Tolerates electron-deficient aryl groups |
Indazole systems exhibit inherent regiochemical complexity due to tautomeric equilibria between 1H- and 2H-isoforms and the ambident nucleophilicity of the ring nitrogens. During alkylation, competitive O- vs. N- and N1- vs. N2-attack may occur, leading to undesired regioisomers. For 4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid, the N2-alkylated product predominates due to steric accessibility and the electron-rich nature of N2 in the anion [5]. However, electron-withdrawing substituents on the indazole ring (e.g., 6-nitro groups) can shift selectivity toward N1-alkylation by reducing N2 nucleophilicity [8].
Structural analogs like 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid (PubChem CID 13251784) and 4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid (PubChem CID 462934) illustrate how heteroatom identity (O/S/NH vs. N) influences regioselectivity. Benzimidazolones favor N1-alkylation due to carbonyl polarization, whereas benzothiazolones exhibit exclusive O-alkylation without catalysis [1] [2]. For indazolones, spectroscopic monitoring (e.g., ¹H NMR) is essential to confirm N2-attack, evidenced by the disappearance of the N–H signal at δ 10–12 ppm [5].
Table 2: Regioisomer Distribution in Indazole-Alkylations
Indazole Substituent | Conditions | N1:N2 Ratio | Key Influencing Factor |
---|---|---|---|
None (parent) | K₂CO₃, DMF, 25°C | 05:95 | N2 nucleophilicity |
6-NO₂ | Cs₂CO₃, DMF, 80°C | 90:10 | Reduced N2 electron density |
5-CF₃ | Cu(OAc)₂, DMSO, 90°C | 20:80 | Steric hindrance at N1 |
Decarboxylative C–N coupling has emerged as a sustainable strategy for constructing indazole-butyramide linkages. Iron-catalyzed photodecarboxylation utilizes Earth-abundant Fe(III) salts (e.g., FeCl₃, $3/mol) as terminal oxidants, replacing costly/toxic silver or cerium reagents. Under visible light, Fe(III) carboxylates undergo ligand-to-metal charge transfer (LMCT), generating alkyl radicals that couple with indazole nucleophiles. This method operates at ambient temperature, avoids prefunctionalization, and minimizes waste (E-factor < 5) [3] [6].
Dual photoredox/iron porphyrin systems further enhance sustainability by enabling redox-neutral reactions. For example, N-hydroxyphthalimide (NHPI) esters of ω-carboxyindazoles undergo double decarboxylation with aliphatic carboxylic acids via iron porphyrin-catalyzed radical sorting. This tandem process constructs C(sp³)–C(sp³) bonds without external oxidants, aligning with green chemistry principles by using O₂ as the sole byproduct [6]. Performance metrics include:
The butanoic acid linker in 4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid serves as a conformational modulator for target engagement. Molecular docking studies of analogous indazole conjugates reveal that γ-carboxyalkyl chains (n = 3) optimize interactions with polar residues in enzymatic binding pockets (e.g., CFTR ion channels). Shortening to acetate (n = 1) or elongating to pentanoate (n = 4) reduces affinity by 15- and 8-fold, respectively, due to suboptimal hydrogen-bonding distances [7].
Linker rigidification through α,β-unsaturation or heterocyclic insertion (e.g., oxazolylbutanoates) enhances metabolic stability but may restrict bioactive conformations. For instance, 4-(4,5-dihydro-1,3-oxazol-2-yl)butanoic acid conjugates exhibit improved plasma half-lives (t₁/₂ > 6 h) due to reduced CYP450-mediated oxidation. However, their potency as CFTR potentiators diminishes by 40% compared to flexible analogs, as confirmed by electrophysiology assays [7] [10]. Strategic fluorination of the linker (e.g., γ-fluorobutanoates) balances bioavailability and target affinity, lowering ClogP by 0.5 units while maintaining nanomolar activity [4].
Table 3: Structure-Activity Relationship of Linker Modifications
Linker Structure | Target Affinity (IC₅₀/EC₅₀, nM) | Metabolic Stability (t₁/₂, h) | Key Trade-off |
---|---|---|---|
−(CH₂)₃CO₂H (flexible) | 12 ± 2 (CFTR potentiation) | 2.1 ± 0.3 | Optimal activity, low stability |
−CH₂CH=CHCO₂H (unsaturated) | 58 ± 8 | 5.7 ± 0.6 | Rigidity reduces conformational range |
−(CH₂)₂Oxazoline (heterocyclic) | 110 ± 15 | 6.3 ± 0.9 | Stability gain offsets affinity loss |
−(CH₂)₂CF₂CO₂H (fluorinated) | 19 ± 3 | 4.5 ± 0.4 | Balanced profile |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1